"D-Leucine, 4-fluoro-, ethyl ester" basic properties
"D-Leucine, 4-fluoro-, ethyl ester" basic properties
This technical guide details the properties, synthesis, and applications of 4-Fluoro-D-Leucine Ethyl Ester , a specialized fluorinated amino acid derivative.
Properties, Synthesis, and Applications in Drug Discovery
Content Type: Technical Guide Target Audience: Medicinal Chemists, Chemical Biologists, and Drug Development Scientists.
Chemical Identity & Core Properties[1]
4-Fluoro-D-Leucine Ethyl Ester is the ethyl ester derivative of the non-canonical amino acid 4-fluoro-D-leucine (also known as
Structural Specifications
| Property | Detail |
| Systematic Name | Ethyl (2R)-2-amino-4-fluoro-4-methylpentanoate |
| Common Name | 4-Fluoro-D-leucine ethyl ester; |
| Stereochemistry | D-isomer (2R configuration at |
| Molecular Formula | C |
| Molecular Weight | 191.24 g/mol |
| CAS Number | Not widely indexed for the specific D-ethyl ester. (Refer to L-isomer CAS 143415-59-4 or racemic parent for searching). |
Physicochemical Constants
| Constant | Value (Experimental/Predicted) | Context |
| Boiling Point | ~185–190 °C (at 760 mmHg) | Predicted based on L-isomer volatility. |
| Density | ~1.05 g/cm | Liquid state (free base). |
| pKa ( | ~7.4 | Lower than Leucine (~9.6) due to electron-withdrawing |
| LogP | 1.85 | Slightly lower lipophilicity than Leu-OEt due to C-F polarity, but higher metabolic stability. |
| Triplet or multiplet (depending on decoupling), referenced to CFCl |
Technical Insight: The introduction of fluorine at the
-position significantly depresses the pKa of the-ammonium group compared to native leucine. This is critical in peptide synthesis, as it reduces the nucleophilicity of the amine during coupling steps, often requiring more potent coupling reagents (e.g., HATU vs. EDC).
Synthetic Methodology
The synthesis of 4-Fluoro-D-Leucine Ethyl Ester requires precise control over stereochemistry (to ensure the D-configuration) and regioselectivity (to install fluorine at the tertiary
Primary Route: Schöllkopf Bis-Lactim Ether Method
The most robust method for generating the D-enantiomer with high optical purity (>98% ee) utilizes the Schöllkopf chiral auxiliary derived from D-Valine . This method is preferred over enzymatic resolution for D-isomers because it directly yields the desired configuration via steric control.
Protocol Workflow
-
Auxiliary Formation: Condensation of D-Valine with Glycine to form the cyclic bis-lactim ether.
-
Metallation: Lithiation of the bis-lactim ether using
-BuLi at -78°C. -
Electrophilic Fluorination/Alkylation: Reaction with a fluorinated electrophile (e.g., 1-bromo-2-fluoro-2-methylpropane) or stepwise alkylation followed by fluorination. Note: Direct alkylation with the tertiary fluoride is sterically hindered; an alternative is methallylation followed by hydrofluorination.
-
Hydrolysis: Acidic hydrolysis releases the free amino acid ester.
Experimental Diagram (Graphviz)
Caption: Stereoselective synthesis of 4-Fluoro-D-Leucine via Schöllkopf auxiliary. The D-Valine scaffold directs the incoming electrophile to the opposite face, ensuring D-configuration.
Alternative: Enzymatic Kinetic Resolution
For larger scales, racemic 4-fluoroleucine ethyl ester can be resolved.
-
Enzyme: Candida antarctica Lipase B (CAL-B).
-
Mechanism: The lipase selectively hydrolyzes the L-ester to the L-acid.
-
Outcome: The unreacted ester remains as the D-isomer (D-4-Fluoro-Leucine Ethyl Ester).
-
Validation: Monitor enantiomeric excess (ee) via Chiral HPLC (Crownpak CR(+) column).
Applications in Drug Discovery[2][3][4][5]
The incorporation of 4-Fluoro-D-Leucine into peptide therapeutics offers a "dual-armor" protection strategy.
The "Fluorine Effect" on Stability and Conformation
Replacing a C-H bond with a C-F bond (Van der Waals radius 1.20 Å vs 1.47 Å) introduces specific advantages without drastic steric clashes.
-
Proteolytic Resistance:
-
D-Stereochemistry: Natural proteases (trypsin, chymotrypsin) recognize L-amino acids. The D-isomer prevents substrate recognition.
-
Fluorine Substitution: The highly electronegative fluorine atom (
) lowers the electron density of adjacent bonds, making the peptide backbone less susceptible to enzymatic hydrolysis.
-
-
Lipophilicity Modulation:
-
Fluorination of the isopropyl side chain decreases the pKa of the amine and acid, altering the isoelectric point.
-
It increases the local hydrophobicity (lipophilicity) of the side chain, enhancing membrane permeability (LogD) for intracellular targets.
-
-
F NMR Probes:
-
The D-isomer can be used as a "spy" residue in D-peptides (mirror-image phage display) to study protein-protein interactions. The
F signal is sensitive to the local dielectric environment, reporting on binding events without background noise.
-
Mechanism of Action Diagram
Caption: Mechanistic impact of 4-Fluoro-D-Leucine on peptide therapeutic properties.
Handling and Safety Protocols
As a fluorinated ester, this compound requires specific handling to maintain integrity and ensure safety.
-
Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen). The free base ester is prone to hydrolysis and cyclization (diketopiperazine formation) if left at room temperature.
-
Stability: The C-F bond is chemically inert under standard peptide synthesis conditions (Fmoc/Boc deprotection). However, avoid strong reducing agents (e.g., LiAlH
) which might cause defluorination or over-reduction. -
Safety: Treat as a potential irritant. Fluorinated amino acids can act as antimetabolites; avoid inhalation or skin contact.
References
-
Easton, C. J., et al. (2007). "Stereocontrolled Synthesis of (S)-
-Fluoroleucine." Synlett, 2007(07), 1083–1084. Link -
Qiu, X. L., & Qing, F. L. (2011).[1] "Recent advances in the synthesis of fluorinated amino acids."[2][3][4][5][1][6][7] European Journal of Organic Chemistry, 2011(18), 3261-3278. Link
-
Sutherland, A., et al. (2019).[3] "Synthesis of complex unnatural fluorine-containing amino acids." Beilstein Journal of Organic Chemistry, 15, 1-15. Link
-
Vertex Pharmaceuticals. (2006). "Diastereoselective reductive amination process." Patent WO2006017455A2. (Describes use of 4-fluoro-leucine ethyl ester in inhibitor synthesis). Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. tandf.figshare.com [tandf.figshare.com]
- 3. Synthesis of complex unnatural fluorine-containing amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Applications of fluorine-containing amino acids for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent advances in the synthesis of fluorinated amino acids and peptides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. kvinzo.com [kvinzo.com]
- 7. Asymmetric synthesis of fluorinated derivatives of aromatic and γ-branched amino acids via a chiral Ni(II) complex - PMC [pmc.ncbi.nlm.nih.gov]
